
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and trifluoroacetaldehyde.
Reductive Amination: The key step involves the reductive amination of cyclohexylamine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a suitable chiral resolving agent to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The enantiomer of the compound with different stereochemistry.
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The non-chiral version of the compound.
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness: (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or non-chiral analogs.
Propriétés
Formule moléculaire |
C10H18F3N |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
(2S)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m0/s1 |
Clé InChI |
GUUMMANGLVIMRD-VIFPVBQESA-N |
SMILES isomérique |
CN[C@@H](CC1CCCCC1)C(F)(F)F |
SMILES canonique |
CNC(CC1CCCCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


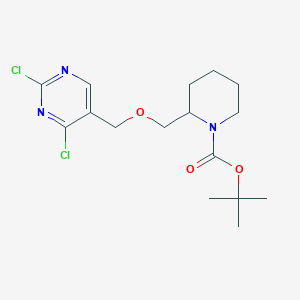
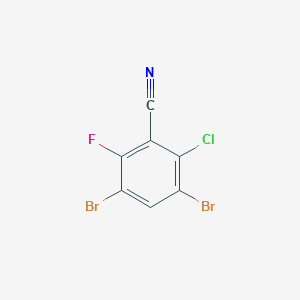
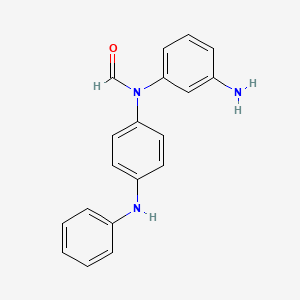
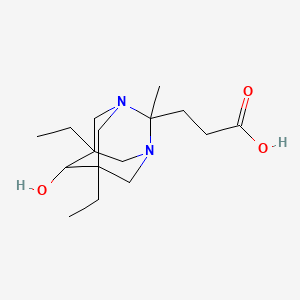
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
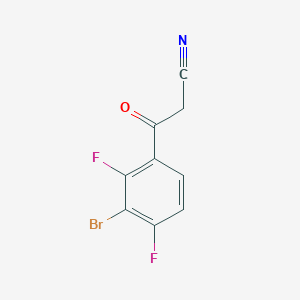
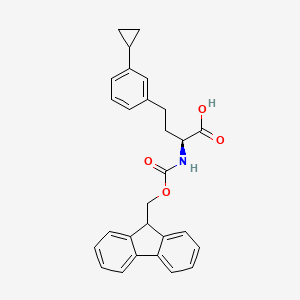

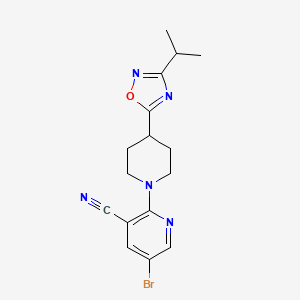
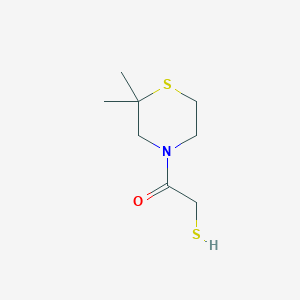
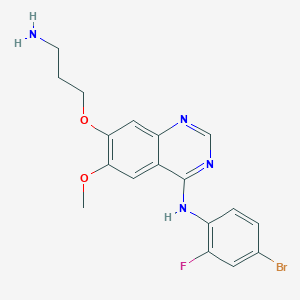
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
